
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This compound has been found to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide has a variety of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in a variety of inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and reduced toxicity compared to existing drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating a variety of diseases.
Synthesemethoden
The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide involves the reaction of 2,6-diethylbenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by the addition of cyanoacetic acid and ammonium acetate. The resulting product is purified using column chromatography to yield the final compound.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-4-14-7-6-8-15(5-2)18(14)21-19(22)16(12-20)11-17-13(3)9-10-23-17/h6-11H,4-5H2,1-3H3,(H,21,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQIJUWVYJPCY-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=C(C=CS2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=C(C=CS2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-diethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

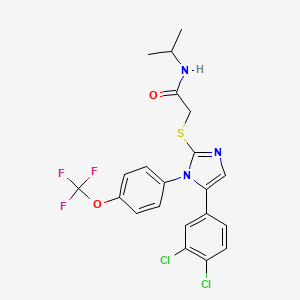
![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)
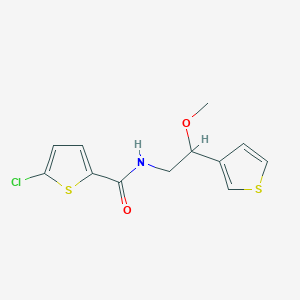
![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)

![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)
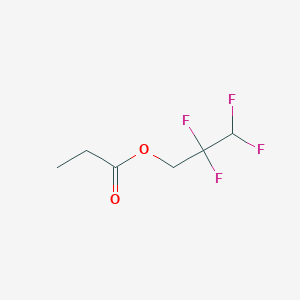
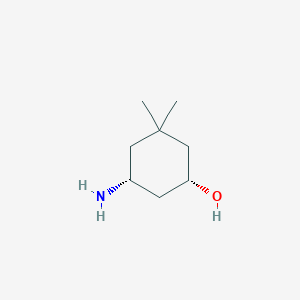
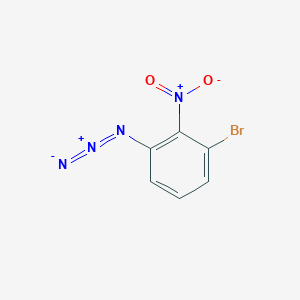
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)
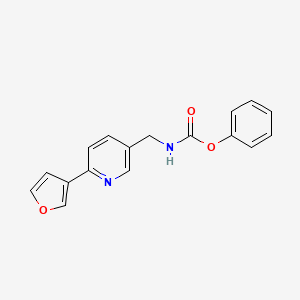

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2773858.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)